molecular formula C19H28O6S B13829178 Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI)

Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI)

Cat. No.: B13829178
M. Wt: 384.5 g/mol
InChI Key: YMVDNUQMQPOREU-JIEICEMKSA-N
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Description

Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) is a steroidal compound with a complex structure. It is characterized by the presence of a hydroxyl group at the 7th position and a sulfooxy group at the 3rd position. This compound is part of the androstane family, which is known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) typically involves multiple steps, starting from simpler steroidal precursors. The hydroxylation at the 7th position can be achieved using specific oxidizing agents under controlled conditions. The sulfooxy group at the 3rd position is introduced through a sulfonation reaction, which involves the reaction of the hydroxyl group with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group at the 17th position can be reduced to form alcohols.

    Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) has various applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other steroidal compounds.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The sulfooxy group may enhance its solubility and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

    Androst-5-en-17-one: Lacks the hydroxyl and sulfooxy groups, resulting in different biological activities.

    Androst-5-en-17-one,7-hydroxy: Lacks the sulfooxy group, which may affect its solubility and bioavailability.

    Androst-5-en-17-one,3-(sulfooxy): Lacks the hydroxyl group, which may influence its interaction with molecular targets.

Uniqueness

Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) is unique due to the presence of both hydroxyl and sulfooxy groups, which contribute to its distinct chemical and biological properties. These functional groups may enhance its solubility, bioavailability, and interaction with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H28O6S

Molecular Weight

384.5 g/mol

IUPAC Name

[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C19H28O6S/c1-18-7-5-12(25-26(22,23)24)9-11(18)10-15(20)17-13-3-4-16(21)19(13,2)8-6-14(17)18/h10,12-15,17,20H,3-9H2,1-2H3,(H,22,23,24)/t12-,13-,14-,15+,17-,18-,19-/m0/s1

InChI Key

YMVDNUQMQPOREU-JIEICEMKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](C=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)OS(=O)(=O)O)C)O

Origin of Product

United States

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